Galicaftor

Overview

Description

Scientific Research Applications

Galicaftor has several scientific research applications, including:

Chemistry: Used as a model compound to study CFTR correctors and their mechanisms.

Biology: Investigated for its effects on cellular processes and protein function.

Medicine: Explored as a potential treatment for cystic fibrosis, particularly in combination with other CFTR modulators.

Industry: Utilized in the development of new therapeutic agents and drug formulations

Mechanism of Action

Safety and Hazards

Future Directions

Galicaftor is currently in Phase 2 of clinical trials . The main objective of these studies is to assess the safety and effectiveness of the combination therapy of this compound with other drugs in adult participants with CF who are homozygous or heterozygous for the F508del mutation . The development of novel CFTR modulators, including this compound, is a promising direction for the treatment of CF .

Biochemical Analysis

Biochemical Properties

Galicaftor plays a significant role in biochemical reactions as a CFTR corrector . It interacts with the CFTR protein, which is a chloride channel present on the surface of cells in the lungs and other organs. Mutations in the CFTR gene can lead to cystic fibrosis .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by correcting the defective CFTR protein, thereby restoring its function and reducing the symptoms of cystic fibrosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the defective CFTR protein and correcting its structure. This correction allows the CFTR protein to move to the cell surface and function properly as a chloride channel .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. It has shown stability and long-term effects on cellular function in in vitro studies .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the CFTR protein. It interacts with the CFTR protein, but specific enzymes or cofactors it interacts with are not mentioned in the available literature .

Subcellular Localization

Given its role as a CFTR corrector, it is likely to be localized where the CFTR protein is present, such as the cell surface .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Galicaftor involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions: Galicaftor undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles like halides, and electrophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Comparison with Similar Compounds

Lumacaftor (VX-809): Another CFTR corrector used in combination with ivacaftor.

Tezacaftor (VX-661): A CFTR corrector similar to Galicaftor, often used in combination therapies.

Elexacaftor (VX-445): A newer CFTR corrector with enhanced efficacy.

Uniqueness of this compound: this compound is unique in its specific molecular structure and its ability to correct CFTR protein folding. It has shown promising results in clinical trials, particularly when used in combination with other CFTR modulators like navocaftor and ABBV-576 .

Properties

IUPAC Name |

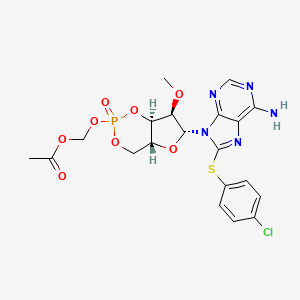

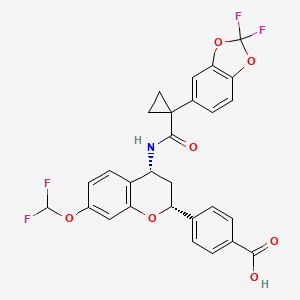

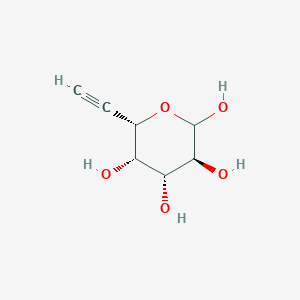

4-[(2R,4R)-4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21F4NO7/c29-26(30)37-17-6-7-18-19(13-21(38-22(18)12-17)14-1-3-15(4-2-14)24(34)35)33-25(36)27(9-10-27)16-5-8-20-23(11-16)40-28(31,32)39-20/h1-8,11-12,19,21,26H,9-10,13H2,(H,33,36)(H,34,35)/t19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDYQHXNAQHIKH-TZIWHRDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4CC(OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)N[C@@H]4C[C@@H](OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21F4NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1918143-53-9 | |

| Record name | Galicaftor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1918143539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galicaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14894 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GALICAFTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0IIT8QSQS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Galicaftor interact with its target, the cystic fibrosis transmembrane conductance regulator (CFTR) protein, and what are the downstream effects of this interaction?

A: this compound is classified as a CFTR corrector, indicating its role in improving the function of the flawed CFTR protein. While its precise binding sites and mechanism of action are still being researched, studies employing a vast library of structurally similar corrector drugs, including this compound, suggest a potential binding site within the nucleotide binding domain 1 (NBD1) of the F508del-CFTR protein. [] This mutation-induced binding site demonstrates a strong affinity for corrector drugs like this compound. [] Binding at this site is believed to improve the processing and trafficking of F508del-CFTR to the cell surface, ultimately enhancing chloride ion transport across the cell membrane, a function compromised in cystic fibrosis. []

Q2: Can you elaborate on the computational chemistry and modeling studies conducted on this compound, and how do these studies contribute to our understanding of its interaction with CFTR?

A: The research highlights the use of ensemble docking studies, a computational chemistry approach, to investigate the potential binding sites of this compound and related corrector drugs on both wild-type and F508del-CFTR proteins. [] These simulations utilize a library of structurally similar compounds, including this compound, to predict favorable binding sites based on molecular interactions and energy calculations. [] By comparing the binding profiles of these drugs, researchers can glean insights into the structural basis of their activity and identify potential target sites for drug design. [] These computational models serve as valuable tools for understanding the molecular interactions between this compound and CFTR, ultimately guiding the development of more effective CFTR modulators.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B605010.png)